5,10-Dihydro-5,10-diphenylphenazine

Overview

Description

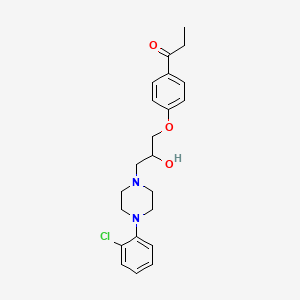

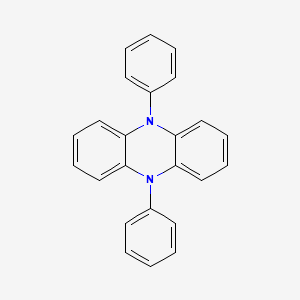

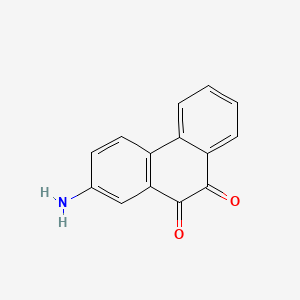

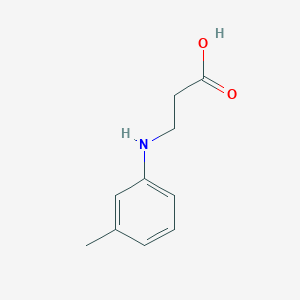

5,10-Dihydro-5,10-diphenylphenazine is a chemical compound with the molecular formula C24H18N2 . It is also known as 5,10-Diphenyl-5,10-dihydrophenazine .

Molecular Structure Analysis

The molecular structure of 5,10-Dihydro-5,10-diphenylphenazine consists of 24 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms . The average mass is 334.413 Da and the monoisotopic mass is 334.147003 Da .Chemical Reactions Analysis

While specific chemical reactions involving 5,10-Dihydro-5,10-diphenylphenazine are not available, similar compounds like 5,10-dihydro-5,10-dimethylphenazine have been studied. These compounds exhibit two successive reversible, 1-electron oxidation-reduction steps in acetonitrile and propylene carbonate as solvents .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,10-Dihydro-5,10-diphenylphenazine include an average mass of 334.413 Da and a monoisotopic mass of 334.147003 Da .Scientific Research Applications

Bioreductive Cytotoxins for Cancer Therapy

5,10-Dihydro-5,10-diphenylphenazine and its derivatives have been studied for their potential as bioreductive cytotoxins, which could be particularly effective against tumors containing hypoxic regions. Phenazine 5,10-dioxides (PDOs) are a new class of these cytotoxins, demonstrating selective hypoxic bioreduction, making them promising candidates for cancer therapy. The selective hypoxic cytotoxicity of PDOs has been linked to their ability to generate reactive oxygen species (ROS) like hydroxyl radicals under hypoxic conditions, leading to DNA damage and potential tumor volume reduction in vivo without significant systemic toxicity (Lavaggi et al., 2011).

Photophysical Properties for Material Science

The tailored modification of 5,10-dimethylphenazine to donor-acceptor type N,N'-disubstituted-dihydrodibenzo[a,c]phenazines has revealed significant nonplanar distortions and large Stokes-shifted emissions, independent of solvent polarity. These unique photophysical behaviors, including wide-tuning emission from red to deep blue and even white light generation, have significant implications for material science, particularly in the development of new emissive materials for optoelectronic applications (Zhang et al., 2015).

Flame Retardancy in Polymer Materials

A novel approach to enhancing the flame retardancy of epoxy resins involves the use of a phosphorus- and nitrogen-containing heterocyclic flame retardant, 5,10-dihydro-phenophosphazine-10-oxide (DPPA). When incorporated into the backbone of epoxy resins, DPPA significantly improves their flame-retardant properties, making this an important area of research for developing safer and more resilient polymeric materials (Schäfer et al., 2008).

Antileukemic Properties

The phenazine 5,10-dioxide derivatives, including 5,10-dihydro-5,10-diphenylphenazine, have shown promising antileukemic properties. These compounds exhibit potent cytotoxicity against human acute myeloid leukemia cells, highlighting their potential as chemotherapeutic agents. The N-oxide functionalities of these compounds are crucial for their cytotoxic activity, offering a new avenue for the development of effective leukemia treatments (Viktorsson et al., 2021).

properties

IUPAC Name |

5,10-diphenylphenazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBSZGSHSLQLBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459976 | |

| Record name | n,n'-diphenylphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,10-Dihydro-5,10-diphenylphenazine | |

CAS RN |

3665-72-3 | |

| Record name | n,n'-diphenylphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline](/img/structure/B3051787.png)

![3-[(2,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B3051793.png)

![7-Methylpyrido[2,3-D]pyrimidine-2,4-diol](/img/structure/B3051794.png)

![Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide](/img/structure/B3051798.png)